

2-Methyl-3-phenyl-1-propene chemical properties and structure

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Compound of Interest

Compound Name: 2-Methyl-3-phenyl-1-propene

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An In-depth Technical Guide to 2-Methyl-3-phenyl-1-propene

Introduction

2-Methyl-3-phenyl-1-propene, also known by its common synonym methallylbenzene, is an unsaturated aromatic hydrocarbon with the chemical formula $C_{10}H_{12}$.^[1] Its structure, featuring a reactive double bond in conjugation with a phenyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for researchers and professionals in drug development and chemical sciences. Its utility as an active pharmaceutical intermediate underscores the importance of understanding its chemical behavior.^{[2][3]}

Chemical Structure and Properties

2-Methyl-3-phenyl-1-propene is a substituted alkene characterized by a propenyl group attached to a benzene ring. The presence of both an aromatic ring and a double bond gives rise to its unique reactivity.

The key identifiers and physicochemical properties of **2-Methyl-3-phenyl-1-propene** are summarized in the table below.

Property	Value
IUPAC Name	(2-methylprop-2-en-1-yl)benzene[3]
Synonyms	Methallylbenzene, 2-Methyl-3-phenylpropene[1]
CAS Number	3290-53-7[1]
Molecular Formula	C ₁₀ H ₁₂ [1]
Molecular Weight	132.20 g/mol [1]
Appearance	Clear colorless to pale yellow liquid[4]
Boiling Point	179.6 °C at 760 mmHg
Density	0.88 g/cm ³
Refractive Index	1.5060-1.5100 @ 20 °C[4]
Solubility	Slightly soluble in aqueous solvents[2]
Flash Point	53.7 °C
SMILES	<chem>CC(=C)CC1=CC=CC=C1</chem> [3]
InChI Key	MXTNFIYGTWARIN-UHFFFAOYSA-N[3]

Synthesis of 2-Methyl-3-phenyl-1-propene

Several synthetic routes can be employed to prepare **2-Methyl-3-phenyl-1-propene**, with the Wittig reaction being a prominent and versatile method.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. For **2-Methyl-3-phenyl-1-propene**, two primary pathways can be envisioned.[5]

Method 1: From Acetophenone

This approach involves the reaction of acetophenone with a methyllide reagent.

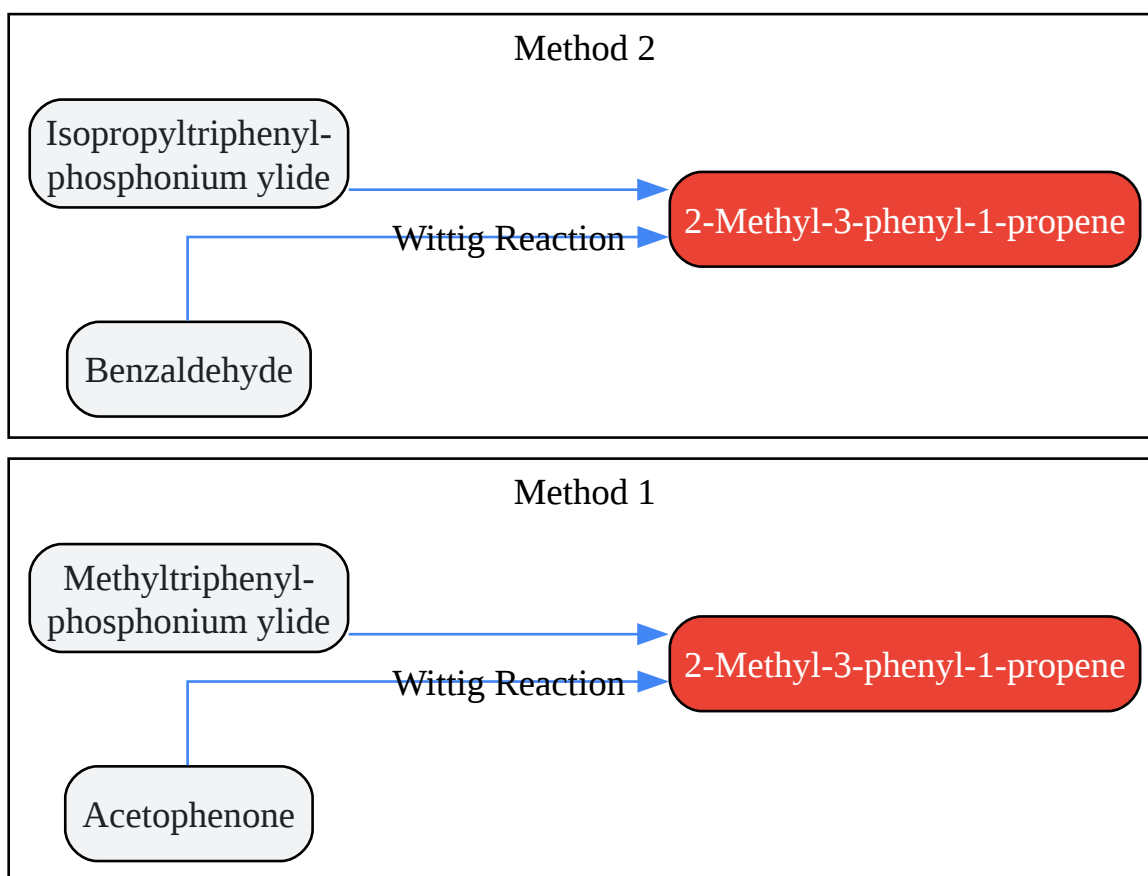
- Experimental Protocol:

- **Ylide Preparation:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a characteristic orange-red color).
- **Wittig Reaction:** Cool the ylide solution back to 0 °C and add a solution of acetophenone in anhydrous THF dropwise. After the addition is complete, allow the reaction to proceed at room temperature overnight.
- **Workup and Purification:** Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent like hexane to yield pure **2-Methyl-3-phenyl-1-propene**.

Method 2: From Benzaldehyde

An alternative Wittig approach utilizes benzaldehyde and an isopropylide reagent.

- **Experimental Protocol:**
 - **Ylide Preparation:** Prepare the isopropylphosphonium ylide by reacting isopropyltriphenylphosphonium iodide with a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethyl sulfoxide (DMSO).
 - **Wittig Reaction:** To the pre-formed ylide, add benzaldehyde dropwise at room temperature.
 - **Workup and Purification:** The workup and purification procedure is analogous to that described in Method 1.



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Caption: Wittig reaction pathways to **2-Methyl-3-phenyl-1-propene**.

Chemical Reactivity and Potential Reactions

The chemical reactivity of **2-Methyl-3-phenyl-1-propene** is dominated by the alkene functionality and the influence of the adjacent phenyl group.

Electrophilic Addition Reactions

The double bond in **2-Methyl-3-phenyl-1-propene** is susceptible to attack by electrophiles. For instance, reaction with hydrogen halides (e.g., HBr) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, forming a stable tertiary carbocation intermediate.

Oxidation Reactions

The alkene can undergo various oxidation reactions. For example, epoxidation with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like potassium permanganate or ozone, leading to the formation of carbonyl compounds.

Polymerization

Given the presence of an electron-donating group (the phenylmethyl substituent), **2-Methyl-3-phenyl-1-propene** could potentially undergo cationic polymerization.^[6] The initiation would involve a Lewis acid catalyst that generates a carbocation, which then propagates by attacking the double bond of other monomer units.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **2-Methyl-3-phenyl-1-propene**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons, and the vinylic protons. The aromatic protons would appear in the range of 7.0-7.5 ppm. The methylene protons adjacent to the phenyl group would likely appear as a singlet around 3.3 ppm. The methyl protons would be a singlet around 1.7 ppm, and the two vinylic protons would appear as distinct signals in the olefinic region, around 4.8 and 4.6 ppm.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the quaternary alkene carbon, the terminal methylene alkene carbon, the methylene carbon, and the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the aromatic ring and the alkene, and C-H bending vibrations.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 132. Common fragmentation patterns would involve the loss of a methyl group (m/z = 117) and the formation of a stable tropylium ion (m/z = 91) through benzylic cleavage and rearrangement.

Safety and Handling

2-Methyl-3-phenyl-1-propene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Store the compound in a cool, dry place away from oxidizing agents.[2] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The primary application of **2-Methyl-3-phenyl-1-propene** is as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[2] Its structure allows for a variety of chemical transformations to build more complex molecular architectures. The presence of the reactive alkene handle and the aromatic ring makes it a suitable starting material for the synthesis of a range of target molecules.

Conclusion

2-Methyl-3-phenyl-1-propene is a valuable building block in organic chemistry. Its synthesis, primarily through the Wittig reaction, is well-established. Its reactivity, centered around the alkene functionality, allows for a diverse range of chemical transformations. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for its effective utilization in research and development, especially in the synthesis of novel pharmaceutical compounds.

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